molecular formula C10H10Cl3NO B1622703 2-chloro-N-[1-(3,4-dichlorophenyl)ethyl]acetamide CAS No. 90793-96-7

2-chloro-N-[1-(3,4-dichlorophenyl)ethyl]acetamide

Cat. No.: B1622703
CAS No.: 90793-96-7
M. Wt: 266.5 g/mol
InChI Key: IGSLPFRVZBFLCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-[1-(3,4-dichlorophenyl)ethyl]acetamide is a chemical compound with the molecular formula C10H10Cl3NO. It is known for its applications in various fields of scientific research and industry. The compound is characterized by the presence of a chloro group, a dichlorophenyl group, and an acetamide group, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[1-(3,4-dichlorophenyl)ethyl]acetamide typically involves the reaction of 3,4-dichlorophenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-chloroacetamide in the presence of a base such as triethylamine to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[1-(3,4-dichlorophenyl)ethyl]acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce corresponding acids .

Scientific Research Applications

2-chloro-N-[1-(3,4-dichlorophenyl)ethyl]acetamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-chloro-N-[1-(3,4-dichlorophenyl)ethyl]acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[1-(2,4-dichlorophenyl)ethyl]acetamide
  • 2-chloro-N-[1-(3,5-dichlorophenyl)ethyl]acetamide
  • 2-chloro-N-[1-(3,4-difluorophenyl)ethyl]acetamide

Uniqueness

2-chloro-N-[1-(3,4-dichlorophenyl)ethyl]acetamide is unique due to the specific positioning of the chloro groups on the phenyl ring, which influences its chemical reactivity and biological activity. This distinct structure allows for specific interactions with molecular targets, making it valuable for various applications .

Properties

IUPAC Name

2-chloro-N-[1-(3,4-dichlorophenyl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl3NO/c1-6(14-10(15)5-11)7-2-3-8(12)9(13)4-7/h2-4,6H,5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGSLPFRVZBFLCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)Cl)Cl)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30395052
Record name 2-chloro-N-[1-(3,4-dichlorophenyl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90793-96-7
Record name 2-chloro-N-[1-(3,4-dichlorophenyl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-[1-(3,4-dichlorophenyl)ethyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-[1-(3,4-dichlorophenyl)ethyl]acetamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-chloro-N-[1-(3,4-dichlorophenyl)ethyl]acetamide
Reactant of Route 4
Reactant of Route 4
2-chloro-N-[1-(3,4-dichlorophenyl)ethyl]acetamide
Reactant of Route 5
Reactant of Route 5
2-chloro-N-[1-(3,4-dichlorophenyl)ethyl]acetamide
Reactant of Route 6
Reactant of Route 6
2-chloro-N-[1-(3,4-dichlorophenyl)ethyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.